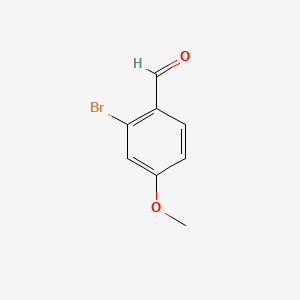

2-Bromo-4-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODISAUHBLBVQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456205 | |

| Record name | 2-Bromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43192-31-0 | |

| Record name | 2-Bromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-methoxybenzaldehyde physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-methoxybenzaldehyde, a key intermediate in organic synthesis. This document details its characteristics, spectral data, synthesis, and reactivity, offering valuable information for its application in research and development, particularly in the synthesis of complex organic molecules.

Core Properties of this compound

This compound is a substituted aromatic aldehyde that serves as a versatile building block in the synthesis of various organic compounds. Its chemical structure, featuring a bromine atom and a methoxy (B1213986) group on the benzaldehyde (B42025) core, allows for a range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| CAS Number | 43192-31-0 | |

| Appearance | Solid | |

| Melting Point | 75-77 °C | |

| Boiling Point | 283.927 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.522 g/cm³ (Predicted) | [2] |

Solubility: While specific quantitative solubility data is limited in publicly available literature, this compound is generally soluble in common organic solvents such as dichloromethane (B109758) and ethyl acetate, as indicated by its use in synthetic procedures.[3]

Spectral Data

The following tables summarize the available spectral data for this compound. It is important to note that while ¹H NMR data is available, experimental ¹³C NMR, IR, and mass spectrometry data for this specific compound are not readily found in peer-reviewed literature. The provided data for the latter is based on predictions and data for structurally similar compounds.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 10.10 | s | 1H | -CHO | [3] |

| 7.83 | d, J=8.7 Hz | 1H | Ar-H | [3] |

| 7.35 | d, J=2.4 Hz | 1H | Ar-H | [3] |

| 7.13 | dd, J=8.7, 2.4 Hz | 1H | Ar-H | [3] |

| 3.89 | s | 3H | -OCH₃ | [3] |

| Solvent: DMSO-d₆ |

Table 3: Predicted/Analogous Spectral Data

| Spectrum Type | Key Peaks/Signals | Notes | Reference(s) |

| ¹³C NMR | Predicted shifts for aromatic and carbonyl carbons. | Experimental data for 2-methoxybenzaldehyde (B41997) shows signals at δ 189.0 (C=O), 161.5, 136.4, 127.7, 124.1, 120.5, 112.6 (aromatic carbons), and 55.8 (-OCH₃). | [4] |

| IR Spectrum | Expected peaks around 1700 cm⁻¹ (C=O stretch), 2850-2750 cm⁻¹ (aldehyde C-H stretch), and in the fingerprint region for C-Br and C-O stretches. | The IR spectrum of the similar compound 2-bromo-4,5-dimethoxybenzaldehyde (B182550) shows a C-Br absorption at 1018 cm⁻¹. | [5] |

| Mass Spectrum | Expected molecular ion peaks (M⁺, M+2) due to the presence of bromine. | The mass spectrum of 3-bromo-4-methoxybenzaldehyde (B45424) shows molecular ion peaks at m/z 214 and 216. | [6][7] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The aldehyde can undergo various reactions such as oxidation, reduction, and condensation, while the bromo substituent is amenable to cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound is through the ortho-bromination of 4-methoxybenzaldehyde.

Experimental Protocol: Synthesis from p-Methoxybenzaldehyde [3]

-

To a solution of N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C, n-butyllithium (n-BuLi) is slowly added.

-

After stirring for 15 minutes, p-methoxybenzaldehyde is added, and stirring is continued for another 15 minutes.

-

A second portion of n-BuLi is then added dropwise, and the reaction mixture is stirred at 0 °C for 20 hours.

-

The solution is cooled to -78 °C, and carbon tetrabromide is added. The mixture is then allowed to warm to room temperature.

-

The reaction is quenched with a 10% aqueous hydrochloric acid solution and extracted with dichloromethane.

-

The combined organic extracts are washed sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and concentrated under vacuum.

-

The residue is purified by silica (B1680970) gel column chromatography (eluent: heptane/ethyl acetate, 9:1) to yield this compound as a white solid.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: Suzuki Coupling

The presence of the bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.

Representative Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

This protocol is a general procedure based on established methods for similar substrates and may require optimization.[8]

-

In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (2.0 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Diagram 2: Suzuki Coupling Reaction Workflow

Caption: General workflow for a Suzuki coupling reaction.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

References

- 1. This compound | C8H7BrO2 | CID 11127641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CAS No. 43192-31-0 - iChemical [ichemical.com]

- 3. This compound | 43192-31-0 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-4-methoxybenzaldehyde [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to 2-Bromo-4-methoxybenzaldehyde (CAS: 43192-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive aldehyde group, a bromine atom amenable to various coupling reactions, and a methoxy (B1213986) group that influences its electronic properties, make it a valuable building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to pale yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 43192-31-0 | [2] |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | |

| Melting Point | 75-77 °C | |

| Boiling Point | 283.9 °C at 760 mmHg | [3] |

| Appearance | White to yellow to pale-brown solid | [1] |

| InChI Key | ODISAUHBLBVQKC-UHFFFAOYSA-N | |

| SMILES | COc1ccc(C=O)c(c1)Br | |

| Purity (typical) | ≥97% |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. Below is a summary of expected spectral data based on available information for the compound and its close analogs.

| Technique | Data and Interpretation |

| ¹H NMR | Predicted shifts (DMSO-d₆): δ 10.10 (s, 1H, -CHO), 7.83 (d, J=8.7 Hz, 1H, Ar-H), 7.35 (d, J=2.4 Hz, 1H, Ar-H), 7.13 (dd, J=8.7, 2.4 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH₃).[3] The downfield singlet corresponds to the aldehydic proton. The aromatic protons show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The singlet at 3.89 ppm is indicative of the methoxy group protons. |

| ¹³C NMR | Expected chemical shifts for substituted benzaldehydes suggest signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm).[4][5] |

| IR Spectroscopy | Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretch of the aldehyde (around 2700-2900 cm⁻¹), C-O-C stretch of the ether (around 1250 cm⁻¹), and C-Br stretch (in the fingerprint region).[6] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[7] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the bromination of 4-methoxybenzaldehyde (B44291) or the formylation of a brominated precursor.

Experimental Protocol: Bromination of 4-Methoxybenzaldehyde

This protocol is adapted from procedures for the bromination of similar aromatic aldehydes.[7]

Materials:

-

4-Methoxybenzaldehyde

-

Bromine

-

Water

Procedure:

-

In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in methanol dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of cold water with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Organic Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.

Synthesis of Chalcones

The aldehyde functionality of this compound readily undergoes Claisen-Schmidt condensation with acetophenones to form chalcones, which are precursors to flavonoids and other biologically active compounds.[8]

Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

This is a general procedure for the synthesis of chalcones.[1][9]

Materials:

-

This compound

-

A substituted acetophenone (B1666503) (e.g., 4'-hydroxyacetophenone)

-

Ethanol

-

Sodium hydroxide (B78521) (aqueous solution)

-

Hydrochloric acid (dilute)

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise to the stirred mixture at room temperature.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent.

Synthesis of Quinolines

The Friedländer annulation is a classical method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11] this compound can be utilized in multi-step syntheses to generate precursors for this reaction.

Conceptual Workflow for Quinoline (B57606) Synthesis:

Caption: Conceptual workflow for quinoline synthesis.

Biological Activity of Derivatives and Signaling Pathways

Derivatives of this compound have shown promise as anticancer and anti-inflammatory agents. Structurally related bromophenols have been demonstrated to inhibit pro-inflammatory mediators through the modulation of key signaling pathways.

Anti-inflammatory and Anticancer Mechanisms

Studies on compounds with similar structural motifs, such as 5-bromo-2-hydroxy-4-methyl-benzaldehyde, have revealed that they can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This suppression is achieved through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38) and the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling cascade is a central regulator of inflammation.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The inhibition of this pathway by bromophenol derivatives represents a key mechanism for their anti-inflammatory effects.

Caption: Inhibition of NF-κB and MAPK signaling pathways.

The anticancer activity of these derivatives is often linked to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The suppression of pro-survival signaling pathways like NF-κB can contribute to the sensitization of cancer cells to apoptosis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly those with interesting biological activities. Its reactivity allows for the construction of diverse molecular scaffolds, and its derivatives have demonstrated promising anti-inflammatory and anticancer properties through the modulation of key cellular signaling pathways. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug discovery, highlighting its potential for the development of novel therapeutics. Further exploration of the synthetic utility and biological activities of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, CAS No. 43192-31-0 - iChemical [ichemical.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. jetir.org [jetir.org]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Conformational Landscape of 2-Bromo-4-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of 2-Bromo-4-methoxybenzaldehyde, a key intermediate in organic synthesis. In the absence of a publicly available crystal structure, this document leverages predictive modeling and spectroscopic data from analogous compounds to elucidate its key structural features. This guide offers a comprehensive overview of its predicted molecular geometry, spectroscopic characteristics, and conformational preferences, alongside detailed experimental and computational protocols relevant to its analysis.

Introduction

This compound (C₈H₇BrO₂) is a substituted aromatic aldehyde of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure, characterized by the presence of a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring, influences its reactivity and intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for designing synthetic routes and predicting its behavior in biological systems. This guide aims to provide a detailed analysis of these aspects, drawing upon predictive methods and comparative data from structurally related compounds.

Molecular Structure and Spectroscopic Data

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its structural parameters can be predicted with a high degree of confidence using computational chemistry. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable experimental insights into the molecule's connectivity and functional groups.

Predicted Molecular Geometry

The molecular geometry of this compound was predicted using Density Functional Theory (DFT) calculations, a common and reliable computational method. The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-Br | 1.89 |

| C=O | 1.22 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-O (methoxy) | 1.36 |

| O-CH₃ (methoxy) | 1.43 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-H (aldehyde) | 1.11 |

Note: These values are predicted and may vary slightly from experimental data.

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C-C-Br | 118 - 122 |

| C-C=O | 123 - 125 |

| O=C-H | 120 - 122 |

| C-O-C (methoxy) | 117 - 119 |

| C-C-C (aromatic) | 118 - 121 |

Note: These values are predicted and may vary slightly from experimental data.

Table 3: Predicted Dihedral Angle for this compound

| Dihedral Angle (Atoms) | Predicted Angle (°) | Description |

| O=C-C₂-C₁ | ~180 | Indicates a likely planar or near-planar arrangement of the aldehyde group with the aromatic ring. |

Note: The planarity can be influenced by steric hindrance from the ortho-bromo substituent.

Spectroscopic Data

2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data for this compound in DMSO-d₆ is available from chemical suppliers.[1] The predicted ¹³C NMR chemical shifts are estimated based on established increments for substituted benzenes.

Table 4: Predicted NMR Data for this compound

| ¹H NMR (DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehyde H | 10.10 | s | - | -CHO |

| Aromatic H | 7.83 | d | 8.7 | H-6 |

| Aromatic H | 7.35 | d | 2.4 | H-3 |

| Aromatic H | 7.13 | dd | 8.7, 2.4 | H-5 |

| Methoxy H | 3.89 | s | - | -OCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl C | ~190 | -CHO | ||

| Aromatic C-Br | ~115 | C-2 | ||

| Aromatic C-O | ~162 | C-4 | ||

| Aromatic C-H | ~132, ~118, ~114 | C-6, C-3, C-5 | ||

| Aromatic C (ipso) | ~128 | C-1 | ||

| Methoxy C | ~56 | -OCH₃ |

Note: ¹³C NMR data are estimates based on analogous compounds.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The predicted wavenumbers are based on data from similar molecules like 2-bromo-4,5-dimethoxybenzaldehyde.[1]

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aldehyde) | 2900 - 2800, 2800 - 2700 | Stretching (Fermi resonance) |

| C=O (aldehyde) | 1710 - 1685 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-O (ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretching |

| C-Br | 680 - 515 | Stretching |

Conformational Analysis

The conformational preference of this compound is primarily determined by the orientation of the aldehyde and methoxy groups relative to the benzene ring.

Aldehyde Group Conformation

Substituted benzaldehydes can exist in two planar conformations, O-cis and O-trans, referring to the orientation of the carbonyl oxygen relative to the substituent at the C2 position (in this case, the bromine atom). Due to steric hindrance between the bulky bromine atom and the carbonyl oxygen, the O-trans conformation , where the oxygen atom is directed away from the bromine, is expected to be the significantly more stable conformer.

Methoxy Group Conformation

The methoxy group is also expected to have a preferred orientation. To minimize steric clash with the adjacent C-H bond of the aromatic ring, the methyl group of the methoxy substituent is likely to lie in or near the plane of the benzene ring, oriented away from the C-5 position.

The following diagram illustrates the likely lowest energy conformation of this compound.

Caption: Predicted lowest energy conformation of this compound.

Experimental and Computational Protocols

This section details the generalized methodologies for the key experiments and computational analyses relevant to the structural characterization of this compound.

Single-Crystal X-ray Diffraction

While no specific crystal structure has been reported, the following outlines a general protocol for obtaining one.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). Single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined against the experimental data to yield the final, accurate molecular structure.

NMR Spectroscopy

References

Electrophilic aromatic substitution mechanism in 2-Bromo-4-methoxybenzaldehyde synthesis

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism in the Synthesis of 2-Bromo-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism underlying the synthesis of this compound. The synthesis involves the regioselective bromination of 4-methoxybenzaldehyde (B44291), a process governed by the directing effects of the methoxy (B1213986) and aldehyde substituents. This document details the step-by-step reaction mechanism, including the in-situ generation of the bromine electrophile, the formation of the resonance-stabilized sigma complex, and the subsequent rearomatization. A detailed experimental protocol is provided, along with a summary of the key quantitative data in a structured tabular format. Visual diagrams generated using the DOT language are included to illustrate the reaction mechanism and the experimental workflow, adhering to specified design constraints for clarity and accessibility to a scientific audience.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, enabling the direct functionalization of aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The mechanism proceeds through a two-step process:

-

Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

-

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of electrophilic aromatic substitution on substituted benzene (B151609) rings is determined by the nature of the existing substituents. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.

Synthesis of this compound

The synthesis of this compound from 4-methoxybenzaldehyde (p-anisaldehyde) is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring.

Regioselectivity

The regiochemical outcome of the bromination of 4-methoxybenzaldehyde is controlled by the interplay of the directing effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups.

-

Methoxy group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

-

Aldehyde group (-CHO): The aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The positions ortho to the powerful activating methoxy group (C3 and C5) are significantly more activated towards electrophilic attack than the positions meta to it. The aldehyde group directs the incoming electrophile to the C3 and C5 positions (meta to the aldehyde). However, the position C2 is ortho to the aldehyde group and meta to the methoxy group. The directing effects are therefore in conflict. In this case, the strong activating effect of the methoxy group dominates, directing the substitution to the positions ortho to it. Of the two ortho positions (C3 and C5), steric hindrance from the adjacent aldehyde group at C1 makes the C3 position less accessible. Therefore, the bromine electrophile preferentially attacks the C2 position, which is ortho to the deactivating aldehyde group but strongly activated by the para-methoxy group.

Reaction Mechanism

The bromination of 4-methoxybenzaldehyde can be achieved using various brominating agents. A common and effective method involves the in situ generation of bromine from the reaction of potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in an acidic medium like glacial acetic acid.

The overall reaction is: 5 HBr + KBrO₃ → 3 Br₂ + KBr + 3 H₂O

The generated bromine is then polarized by the Lewis acid catalyst (in this case, H⁺ from the acidic medium) to generate the electrophilic bromine species (Br⁺) that is attacked by the aromatic ring.

The detailed mechanism is illustrated in the following diagram:

Caption: Detailed mechanism of electrophilic aromatic substitution.

Note: A placeholder is used for the sigma complex image in the DOT script. In a real scenario, a specific image of the resonance structures would be generated and linked.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Caption: A typical experimental workflow for the synthesis.

Materials:

-

4-Methoxybenzaldehyde

-

Potassium bromate (KBrO₃)

-

Hydrobromic acid (HBr, 48%)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.

-

To this solution, add potassium bromate (0.35 eq) in one portion.

-

Cool the mixture in an ice bath and add hydrobromic acid (48%, 2.0 eq) dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

-

A pale-yellow solid will precipitate. Stir the suspension for 15 minutes.

-

Collect the crude product by vacuum filtration and wash the solid with cold water.

-

To remove any unreacted bromine, wash the solid with a cold solution of sodium bisulfite.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from an ethanol/water mixture to afford this compound as a white to off-white crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 75-78 °C |

| Boiling Point | 284.3 °C at 760 mmHg |

| Typical Yield | 75-85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, CHO), 7.8 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.1, 162.5, 134.2, 129.8, 122.1, 115.6, 112.9, 56.0 |

| IR (KBr, cm⁻¹) | ν: 2850 (C-H, aldehyde), 1685 (C=O, aldehyde), 1590, 1480 (C=C, aromatic), 1250 (C-O, ether), 1020 (C-Br) |

Conclusion

The synthesis of this compound via electrophilic aromatic substitution of 4-methoxybenzaldehyde is a well-established and efficient process. The regioselectivity of the reaction is a clear demonstration of the directing effects of substituents on an aromatic ring. The methoxy group, being a strong activator, predominantly directs the bromination to the position ortho to the deactivating aldehyde group. The provided experimental protocol offers a reliable method for the preparation of this versatile intermediate, which is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The quantitative data presented serves as a useful reference for the characterization of the final product.

A Technical Guide to Key Intermediates in the Synthesis of Complex Organic Molecules

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of complex organic molecules, a cornerstone of modern drug discovery and development, hinges on the masterful manipulation of key intermediates. These molecular building blocks serve as critical junctures in a synthetic route, enabling the efficient and controlled assembly of intricate architectures. This guide provides an in-depth analysis of pivotal intermediates in the landmark total syntheses of four iconic complex molecules: Strychnine (B123637), Taxol, Prostaglandin (B15479496) F2α, and Epothilone A. Detailed experimental protocols, quantitative data, and logical visualizations of the synthetic strategies are presented to offer a comprehensive resource for researchers in the field.

Strychnine: The Wieland-Gumlich Aldehyde and Isostrychnine as Central Intermediates

The total synthesis of strychnine, a complex indole (B1671886) alkaloid, has been a benchmark for synthetic organic chemistry for decades. R.B. Woodward's groundbreaking 1954 synthesis, and subsequent approaches, have highlighted the strategic importance of key intermediates like the Wieland-Gumlich aldehyde and isostrychnine.[1][2][3] These molecules represent advanced stages of the synthesis, from which the final intricate cage-like structure of strychnine can be accessed.

Retrosynthetic Analysis of Strychnine (Woodward, 1954)

The retrosynthetic analysis of Woodward's synthesis reveals a strategy focused on the late-stage formation of the strychnine core. The key disconnections lead back to simpler, more readily accessible precursors, illustrating a convergent and logical approach to a formidable target.

Quantitative Data for Key Steps in a Representative Strychnine Synthesis

| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |

| 1 | Formation of Wieland-Gumlich Aldehyde from a precursor | Multiple steps | Not specified in overview | [1] |

| 2 | Conversion of Wieland-Gumlich Aldehyde to Strychnine | Malonic acid, Ac₂O, NaOAc | ~80 | [1] |

| 3 | Isomerization of Isostrychnine to Strychnine | Base or acid | Not specified in overview | [2] |

Experimental Protocols

Representative Conversion of Wieland-Gumlich Aldehyde to Strychnine:

A solution of the Wieland-Gumlich aldehyde in acetic anhydride (B1165640) is treated with sodium acetate (B1210297) and malonic acid. The reaction mixture is heated, and upon completion, the product is isolated and purified by chromatography to yield strychnine.[1]

Taxol: A Convergent Synthesis Enabled by Shapiro and McMurry Reactions

The total synthesis of Taxol (paclitaxel), a potent anti-cancer agent, by K.C. Nicolaou and his group in 1994 is a landmark achievement in organic synthesis.[4][5] The strategy is a prime example of a convergent synthesis, where complex fragments of the molecule are synthesized independently and then coupled together at a late stage. This approach relies on the strategic use of key reactions like the Shapiro and McMurry couplings to form the intricate polycyclic core of Taxol.[4]

Retrosynthetic Analysis of Taxol (Nicolaou, 1994)

Nicolaou's retrosynthetic analysis of Taxol breaks the molecule down into three key fragments: the A ring, the C ring, and the side chain. This convergent approach allows for parallel synthesis of the fragments, increasing overall efficiency.

Quantitative Data for Key Fragment Coupling in Nicolaou's Taxol Synthesis

| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |

| 1 | Shapiro Coupling of A and C ring fragments | n-BuLi, THF, -78 °C to 0 °C | 82 | [6] |

| 2 | McMurry Coupling to form the B ring | TiCl₃, Zn-Cu couple, DME, reflux | 23 | [6] |

Experimental Protocols

Shapiro Coupling of A and C Ring Fragments:

To a solution of the A-ring vinyl lithium species (generated from the corresponding hydrazone with n-butyllithium) in tetrahydrofuran (B95107) at -78 °C is added the C-ring aldehyde. The reaction is slowly warmed to 0 °C, and after workup, the coupled product is obtained and purified by silica (B1680970) gel chromatography.[6]

Prostaglandin F2α: The "Corey Lactone" as a Versatile Intermediate

E.J. Corey's total synthesis of prostaglandins (B1171923), reported in 1969, introduced a highly versatile and now-famous key intermediate known as the "Corey lactone" (or Corey aldehyde).[7][8] This chiral building block contains the essential stereochemical information of the prostaglandin core and has been instrumental in the synthesis of a wide variety of prostaglandins and their analogs.

Retrosynthetic Analysis of Prostaglandin F2α (Corey, 1969)

Corey's retrosynthetic strategy for Prostaglandin F2α hinges on the disconnection of the two side chains, leading back to the pivotal Corey lactone intermediate. This intermediate is then derived from a bicyclic precursor, which is assembled via a Diels-Alder reaction.

Quantitative Data for the Synthesis of the Corey Lactone

| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |

| 1 | Diels-Alder Reaction | 2-chloroacrylonitrile, Cu(BF₄)₂ | Not specified in overview | [8] |

| 2 | Hydrolysis and Ketone Formation | KOH, DMSO | 80 (for 3 steps) | [8] |

| 3 | Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | 95 | [8] |

| 4 | Iodolactonization | KI₃, H₂O | 80 (for 2 steps) | [8] |

Experimental Protocols

Baeyer-Villiger Oxidation to form the Lactone:

To a solution of the bicyclic ketone in dichloromethane (B109758) is added m-chloroperoxybenzoic acid (m-CPBA). The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product lactone is isolated and purified by chromatography.[8]

Epothilone A: Ring-Closing Metathesis as a Key Macrolide-Forming Strategy

The total synthesis of Epothilone A, a potent microtubule stabilizer with anti-cancer activity, by Samuel Danishefsky's group in 1997, showcased the power of ring-closing metathesis (RCM) in the formation of large macrocyclic rings.[9][10] This strategy involves the synthesis of a linear precursor containing two terminal alkenes, which are then cyclized using a ruthenium-based catalyst.

Retrosynthetic Analysis of Epothilone A (Danishefsky, 1997)

Danishefsky's retrosynthesis of Epothilone A identifies the macrocyclic ester as a key disconnection point. The linear precursor is then broken down into smaller, more manageable fragments that can be synthesized stereoselectively.

Quantitative Data for the Key Ring-Closing Metathesis Step

| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |

| 1 | Ring-Closing Metathesis | Grubbs' Catalyst, CH₂Cl₂, reflux | Not specified in overview | [10] |

Experimental Protocols

Ring-Closing Metathesis for Macrolide Formation:

A solution of the linear diene precursor in dichloromethane is treated with a catalytic amount of Grubbs' catalyst. The reaction mixture is heated to reflux to effect the ring closure. After the reaction is complete, the solvent is removed, and the resulting macrocycle is purified by column chromatography.[10]

References

- 1. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 4. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 5. Total synthesis of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aua.gr [aua.gr]

- 7. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Bromo-4-methoxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-bromo-4-methoxybenzaldehyde has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is collated from various studies to facilitate comparative analysis and guide future drug discovery and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different amine-containing moieties to the aldehyde group allows for the fine-tuning of their anticancer potency and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | Derivative of 5-bromo-2-hydroxybenzaldehyde | MCF-7 (Breast) | Not Specified | [1] |

| Schiff Base | Derivative of 5-bromo-2-hydroxybenzaldehyde | A549 (Lung) | Not Specified | [1] |

| Schiff Base | Metal complexes of bromo-substituted Schiff bases | Hep-G2 (Liver) | 2.6 ± 0.11 µg/mL (for MnL2 complex) | [2] |

| Schiff Base | Metal complexes of bromo-substituted Schiff bases | MCF-7 (Breast) | 3.0 ± 0.2 µg/mL (for MnL2 complex) | [2] |

| Acetylated Bromophenol | Not Specified | K562 (Leukemia) | Not Specified (induced apoptosis) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours.[3]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: Combating Pathogenic Microbes

The structural motif of this compound has also been exploited to develop potent antimicrobial agents. Thiosemicarbazone and Schiff base derivatives, in particular, have shown promising activity against a range of bacterial and fungal strains.[5][6]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values and zone of inhibition for selected derivatives.

| Derivative Class | Specific Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Thiosemicarbazone | Ag-thiosemicarbazone complex (T39) with 3-CH3O-Ph substituent | E. coli | 0.018 | Not Specified | [6] |

| Thiosemicarbazone | Ag-thiosemicarbazone complex (T39) with 3-CH3O-Ph substituent | S. aureus | 0.018 | Not Specified | [6] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhi (ATCC 6539) | 64 | Not Specified | [7] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella paratyphi A | 64 | Not Specified | [7] |

| Schiff Base | Schiff base of 5-bromosalicylaldehyde (B98134) and 2-aminopyridine | S. aureus | 0.625 (in DMF) | - | [8] |

| Schiff Base | Schiff base of 5-bromosalicylaldehyde and 2-aminopyridine | E. coli | 2.5 (in DMF) | - | [8] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[8]

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microbe, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.[8]

-

Inoculation of Agar Plates: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension using a sterile swab.[8]

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[8]

-

Application of Test Compound: A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.[9]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

-

Measurement: The diameter of the zone of inhibition is measured in millimeters.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain derivatives of bromo-methoxybenzaldehyde have demonstrated significant anti-inflammatory properties. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10]

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

Mechanism of Action:

-

LPS Stimulation: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages.

-

MAPK Activation: This binding triggers a downstream signaling cascade that leads to the phosphorylation and activation of MAPK proteins, including ERK, p38, and JNK.[12]

-

NF-κB Activation: Concurrently, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus.[10]

-

Gene Expression: In the nucleus, activated MAPKs and NF-κB promote the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[12]

-

Inhibition by Derivatives: this compound derivatives can interfere with this cascade by inhibiting the phosphorylation of MAPKs and the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.[10][11]

Conclusion

The this compound core structure represents a promising platform for the development of novel therapeutic agents. The derivatives synthesized from this scaffold have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further explore and optimize the biological activities of this versatile class of compounds. Future research should focus on elucidating detailed structure-activity relationships, exploring novel derivatives, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ijpsr.com [ijpsr.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Selected Resveratrol Analogues on Activation and Polarization of Lipopolysaccharide-Stimulated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Bromo-4-methoxybenzaldehyde as a Versatile Building Block in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methoxybenzaldehyde has emerged as a crucial and versatile building block in the field of medicinal chemistry. Its unique structural features, possessing both a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, provide a powerful scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide explores the application of this compound in the development of novel kinase inhibitors, particularly focusing on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents. This document provides an in-depth overview of the synthetic strategies, quantitative biological data of resulting compounds, detailed experimental protocols, and a visual representation of the relevant signaling pathways and experimental workflows.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical entities. This compound (CAS No: 43192-31-0) is a substituted benzaldehyde (B42025) that offers medicinal chemists a dual-functional handle for molecular elaboration.[1] The aldehyde functionality serves as a versatile precursor for the formation of various heterocyclic systems through condensation reactions, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[1]

This strategic combination of reactive sites makes this compound an ideal starting point for the construction of privileged scaffolds in medicinal chemistry, such as the pyrazolo[3,4-d]pyrimidine core. This fused heterocyclic system is a well-established pharmacophore in the development of kinase inhibitors due to its structural resemblance to the adenine (B156593) base of ATP, allowing for competitive binding to the ATP-binding site of various kinases.[2] Kinases play a pivotal role in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern anticancer drug discovery.

This guide will specifically delve into the use of this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.

Synthetic Strategies and Applications

The primary application of this compound in the context of this guide is its role as a precursor for the synthesis of substituted pyrazolo[3,4-d]pyrimidine kinase inhibitors. The general synthetic approach involves a multi-step sequence that leverages both the aldehyde and the bromide functionalities.

A key reaction in the utilization of this compound is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester, providing a powerful method for introducing a wide range of substituents at the 2-position of the benzaldehyde ring. This modularity is highly advantageous in structure-activity relationship (SAR) studies, enabling the fine-tuning of the pharmacological properties of the final compounds.

The aldehyde group is typically utilized in a subsequent step to construct the pyrimidine (B1678525) ring of the pyrazolo[3,4-d]pyrimidine scaffold through condensation with an appropriate aminopyrazole derivative.

Case Study: Pyrazolo[3,4-d]pyrimidine-Based VEGFR-2 Inhibitors

Biological Activity and Quantitative Data

The following table summarizes the in vitro biological activity of a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potent inhibition of VEGFR-2 and their cytotoxic effects against human cancer cell lines.

| Compound ID | VEGFR-2 IC50 (µM) | MDA-MB-468 IC50 (µM) | T-47D IC50 (µM) |

| 12a | - | - | - |

| 12b | 0.063 ± 0.003 | 3.343 ± 0.13 | 4.792 ± 0.21 |

| 12c | - | - | - |

| 12d | - | - | - |

| Staurosporine (Reference) | - | 6.358 ± 0.24 | 4.849 ± 0.22 |

| Sunitinib (Reference) | 0.035 ± 0.012 | - | - |

Data adapted from a representative study on pyrazolo[3,4-d]pyrimidine VEGFR-2 inhibitors.[4] Note: IC50 values for all compounds in the series are not publicly available.

Compound 12b emerged as a particularly potent inhibitor of VEGFR-2 with an IC50 value of 0.063 µM, comparable to the known VEGFR-2 inhibitor Sunitinib.[4] Furthermore, it exhibited significant cytotoxic activity against the MDA-MB-468 and T-47D breast cancer cell lines.[4]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key synthetic steps involved in the preparation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, starting from this compound.

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

This protocol outlines the construction of the pyrazolo[3,4-d]pyrimidine ring system from a substituted benzaldehyde.

Materials:

-

Substituted benzaldehyde (from step 4.1) (1.0 eq)

-

5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)

-

Solvent (e.g., ethanol)

-

Acid or base catalyst (depending on the specific reaction conditions)

Procedure:

-

Dissolve the substituted benzaldehyde and 5-amino-1H-pyrazole-4-carbonitrile in the chosen solvent in a round-bottom flask.

-

Add the catalyst to the mixture.

-

Reflux the reaction mixture for 6-24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations: Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified VEGFR-2 signaling pathway, a key target for the synthesized pyrazolo[3,4-d]pyrimidine inhibitors. Activation of this pathway by VEGF binding leads to a cascade of downstream events promoting cell proliferation, survival, and angiogenesis.[3][5][6]

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The diagram below outlines the general workflow from the starting material, this compound, to the synthesis and biological evaluation of the final pyrazolo[3,4-d]pyrimidine inhibitors.

Caption: General experimental workflow.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient and modular synthesis of complex heterocyclic scaffolds, most notably the pyrazolo[3,4-d]pyrimidine core. As demonstrated, this scaffold is a cornerstone in the development of potent kinase inhibitors with significant anticancer activity, particularly against targets like VEGFR-2. The ability to readily modify the structure through reactions such as the Suzuki-Miyaura coupling provides a robust platform for optimizing potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide underscore the strategic importance of this compound in the ongoing quest for novel and effective therapeutic agents.

References

- 1. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Synthesis of 2-Bromo-4-methoxybenzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its utility in medicinal chemistry and drug development is particularly noteworthy, where it is a precursor for various therapeutic agents. This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies

Several synthetic strategies have been reported for the preparation of this compound. The most common approaches include:

-

Direct Bromination of p-Anisaldehyde (4-Methoxybenzaldehyde): This is a straightforward approach involving the electrophilic aromatic substitution of the readily available starting material, p-anisaldehyde.

-

Synthesis from 2-Bromo-4-fluorobenzaldehyde (B1271550): This method involves a nucleophilic aromatic substitution reaction to replace the fluorine atom with a methoxy (B1213986) group.

-

Ortho-lithiation of 4-Methoxybenzaldehyde followed by Bromination: This regioselective method utilizes a directed ortho-metalation strategy to introduce the bromine atom at the C2 position.

-

Bromination of Veratraldehyde (3,4-Dimethoxybenzaldehyde): While this yields a related compound, 2-bromo-4,5-dimethoxybenzaldehyde, the methodology is highly relevant and provides insights into the bromination of activated benzaldehydes.

This guide will delve into the detailed experimental procedures for the most prominent and illustrative of these methods.

Detailed Experimental Protocols

Method 1: Synthesis from 2-Bromo-4-fluorobenzaldehyde

This two-step process begins with the preparation of the precursor 2-fluoro-4-bromobenzaldehyde, followed by a nucleophilic aromatic substitution to yield the final product.

Step 1: Synthesis of 2-Fluoro-4-bromobenzaldehyde

A solution of 1,4-dibromo-2-fluorobenzene (B72686) is subjected to a metal-halogen exchange using a Grignard reagent, followed by formylation.

Experimental Procedure:

To a solution of 1,4-dibromo-2-fluorobenzene in an appropriate solvent, isopropyl magnesium chloride is added at 0°C. The reaction mixture is stirred, and then a formyl source such as N,N-dimethylformamide (DMF) is added. After the reaction is complete, the mixture is worked up to isolate the intermediate, 2-fluoro-4-bromobenzaldehyde. The intermediate can be purified by crystallization from heptane.

Step 2: Synthesis of this compound

The intermediate, 2-fluoro-4-bromobenzaldehyde, is then reacted with a methoxide (B1231860) source to replace the fluorine atom.

Experimental Procedure:

2-Bromo-4-fluorobenzaldehyde is dissolved in a mixed solvent system of methanol (B129727) and N,N-dimethylformamide. Potassium carbonate and sodium methoxide are added to the solution. The reaction mixture is stirred, and after completion, the product is isolated by filtration and drying.[1] An alternative procedure involves reacting 2-fluoro-4-bromobenzaldehyde with methanol in the presence of potassium carbonate at 50°C.[2]

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1,4-Dibromo-2-fluorobenzene | Isopropyl magnesium chloride, DMF | Heptane | 0°C | - | 74% (for 2-fluoro-4-bromobenzaldehyde) | [2] |

| 2-Fluoro-4-bromobenzaldehyde | Potassium carbonate, Sodium methoxide | Methanol, DMF | - | - | - | [1] |

| 2-Fluoro-4-bromobenzaldehyde | Potassium carbonate | Methanol | 50°C | - | 57% (overall yield from 1,4-dibromo-2-fluorobenzene) | [2] |

Method 2: Bromination of Veratraldehyde (to 2-Bromo-4,5-dimethoxybenzaldehyde)

This method, while yielding a dimethoxy analog, provides a well-documented procedure for the bromination of a similarly activated benzaldehyde (B42025) and is therefore highly instructive.

Experimental Procedure using Bromine in Methanol:

A 30-L glass reactor is charged with 25 L of methanol, and 4.0 kg (24.07 mol) of powdered 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) is added with stirring. The mixture is heated to 30°C to ensure complete dissolution. Bromine (4.4 kg, 27.53 mol) is then added while maintaining the temperature below 40°C. The reaction mixture is stirred at this temperature for 1 hour. Following this, 9.5 L of methanol is removed by distillation under reflux. Upon cooling to 20°C, 15 L of water is added with stirring, causing the product to precipitate. The resulting slurry is filtered and washed with cold methanol (3 x 5 L). The product is dried in vacuo at 50°C.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | Bromine | Methanol | <40°C | 1 hour | 91.4% | designer-drug.com |

Experimental Procedure using KBrO₃ and HBr in Acetic Acid:

In a round-bottom flask, 10 mmol of veratraldehyde is placed. To this, 3.3 mmol of KBrO₃ and 5 mL of glacial acetic acid are added at room temperature with stirring. Then, 1 mL of 47% HBr is added dropwise. The mixture is stirred for 45 minutes. The reaction is quenched by pouring the mixture into 50 mL of ice water and stirring for 10 minutes. A solution of Na₂S₂O₃ is added until the color changes, indicating the neutralization of excess bromine.

Quantitative Data:

| Starting Material (Amount) | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Veratraldehyde (1.0 g) | KBrO₃, HBr | Glacial Acetic Acid | Room Temperature | 45 min | 82.03% | [3] |

Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic methods described.

Caption: Synthesis of this compound from 2-Bromo-4-fluorobenzaldehyde.

Caption: Bromination of Veratraldehyde to 2-Bromo-4,5-dimethoxybenzaldehyde.

Caption: General experimental workflow for bromination reactions.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The synthesis from 2-bromo-4-fluorobenzaldehyde offers a regioselective approach with good overall yields. Direct bromination of activated benzaldehydes, as demonstrated with veratraldehyde, provides a more direct but potentially less selective method. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

2-Bromo-4-methoxybenzaldehyde molecular weight and formula C8H7BrO2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring an aldehyde, a methoxy (B1213986) group, and a bromine atom on a benzene (B151609) ring, provides multiple reactive sites for chemical transformations. This versatility makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The aldehyde functional group readily participates in reactions such as condensations and oxidations, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to research and development.

Core Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [3][4] |

| Molecular Weight | 215.04 g/mol | [3][4] |

| CAS Number | 43192-31-0 | [3][4] |

| Appearance | Solid, white to off-white or beige crystalline powder | [3] |

| Melting Point | 75-77 °C (some sources up to 80-82 °C) | [3] |

| Boiling Point | 284.30 °C | |

| Flash Point | 125.70 °C | |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Bromo-4-formylanisole, 2-bromo-p-anisaldehyde | [3] |

Spectroscopic Data (Predicted)

While a comprehensive, experimentally verified dataset is best obtained on a lot-specific basis, the following table outlines the expected spectroscopic characteristics based on the compound's structure and data from analogous molecules.

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), aromatic protons (on the benzene ring), and methoxy group protons (-OCH₃). |

| ¹³C NMR | Peaks for the carbonyl carbon (C=O), aromatic carbons (including the carbon attached to bromine), and the methoxy carbon (-OCH₃). Based on similar structures, the carbonyl carbon would appear significantly downfield.[5] |

| IR Spectroscopy | Characteristic absorption bands for: Aldehyde C=O stretching (around 1680-1700 cm⁻¹), Aromatic C=C stretching (around 1580-1600 cm⁻¹), C-O (ether) stretching, and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 214/216, showing a characteristic M/M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).[6] Key fragments would correspond to the loss of a hydrogen atom ([M-H]⁺), loss of the formyl group ([M-CHO]⁺), and the formation of the bromomethoxy-phenyl cation. |

Synthesis Pathway

The synthesis of this compound can be achieved through the ortho-lithiation and subsequent bromination of a suitable precursor like p-anisaldehyde (4-methoxybenzaldehyde). This directed ortho-metalation strategy is a powerful tool for regioselective functionalization of aromatic rings.

Caption: General synthesis pathway for this compound.

A general procedure involves the reaction of p-methoxybenzaldehyde with n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.[1] This is followed by quenching with a bromine source to yield the final product.

Key Applications and Experimental Protocols

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules, which are often scaffolds for drug candidates.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. As an aryl bromide, this compound is an ideal substrate for this reaction, enabling the introduction of various aryl or vinyl substituents at the 2-position.

This protocol outlines a typical procedure for the coupling of an arylboronic acid with this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 8-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

-